molecular formula C12H13BrO4 B12341671 Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate

Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate

Cat. No.: B12341671
M. Wt: 301.13 g/mol
InChI Key: HHOZFMKGGBUPLC-JTQLQIEISA-N
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Description

Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate is an organic compound with a complex structure that includes a bromine atom, a tetrahydrofuran ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the tetrahydrofuran ring through a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzoates .

Scientific Research Applications

Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate is unique due to the presence of the tetrahydrofuran ring, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

methyl 3-bromo-5-[(3S)-oxolan-3-yl]oxybenzoate

InChI

InChI=1S/C12H13BrO4/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10H,2-3,7H2,1H3/t10-/m0/s1

InChI Key

HHOZFMKGGBUPLC-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)Br)O[C@H]2CCOC2

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2

Origin of Product

United States

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